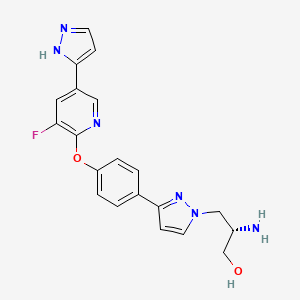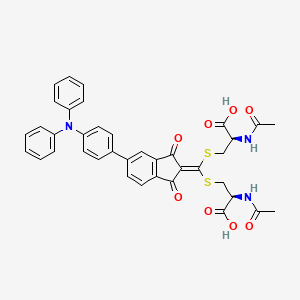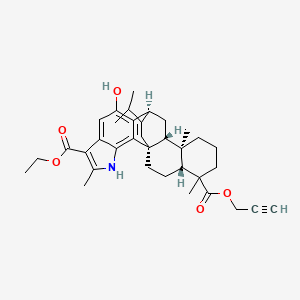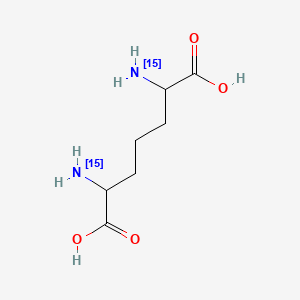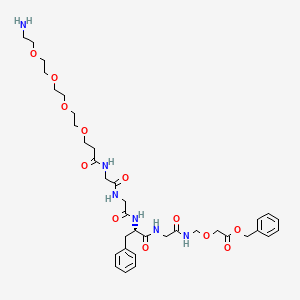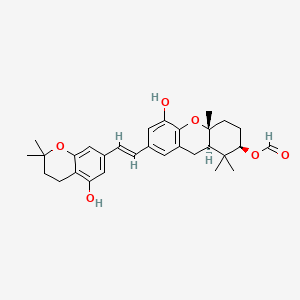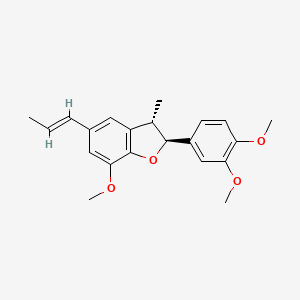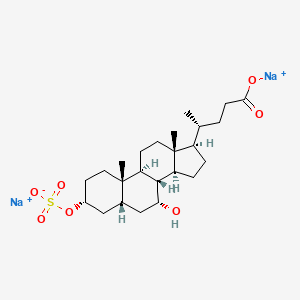
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is known for its role in the emulsification of fats and oils, aiding in their digestion and absorption in the intestines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt typically involves the hydroxylation and sulfonation of cholic acid derivatives. The process begins with the hydroxylation of cholic acid at the 7-alpha position, followed by the sulfonation of the 3-alpha hydroxyl group. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the hydroxylation and sulfonation steps, followed by purification and crystallization to obtain the final product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups results in the formation of ketones or aldehydes.
Reduction: Reduction of the sulfooxy group yields the corresponding hydroxyl compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its role in bile acid metabolism. It acts as a detergent, emulsifying fats and oils in the intestines, which facilitates their digestion and absorption. The molecular targets include lipid molecules, and the pathways involved are those related to lipid metabolism and absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholic acid
- Chenodeoxycholic acid
- Deoxycholic acid
- Lithocholic acid
Uniqueness
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is unique due to its specific hydroxylation and sulfonation pattern. This structural uniqueness imparts distinct physicochemical properties, making it particularly effective in certain biochemical and industrial applications compared to other bile acids.
Propriétés
Formule moléculaire |
C24H38Na2O7S |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
disodium;(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;;/m1../s1 |
Clé InChI |
JZOHDPVZIAVHER-VQNKLXGESA-L |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


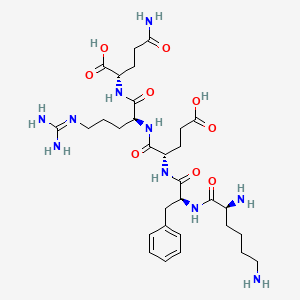
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
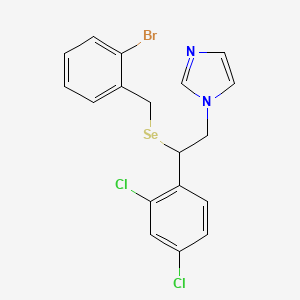
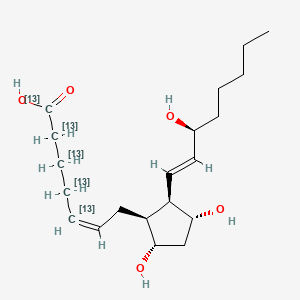
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
